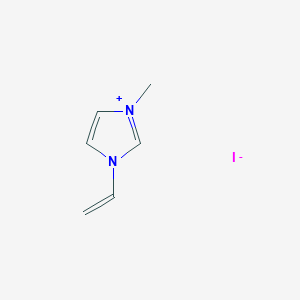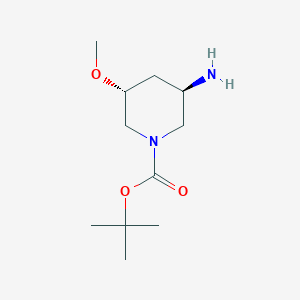![molecular formula C56H68Cl4CuN16S4 B12103170 Copper;[dimethylamino-[[15,24,34-tris[[dimethylamino(dimethylazaniumylidene)methyl]sulfanylmethyl]-2,11,20,37,39,40-hexaza-29,38-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4(9),5,7,10,12(39),13(18),14,16,19,21,23,25,27,30(37),31(36),32,34-nonadecaen-6-yl]methylsulfanyl]methylidene]-dimethylazanium;tetrachloride](/img/structure/B12103170.png)
Copper;[dimethylamino-[[15,24,34-tris[[dimethylamino(dimethylazaniumylidene)methyl]sulfanylmethyl]-2,11,20,37,39,40-hexaza-29,38-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4(9),5,7,10,12(39),13(18),14,16,19,21,23,25,27,30(37),31(36),32,34-nonadecaen-6-yl]methylsulfanyl]methylidene]-dimethylazanium;tetrachloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper;[dimethylamino-[[15,24,34-tris[[dimethylamino(dimethylazaniumylidene)methyl]sulfanylmethyl]-2,11,20,37,39,40-hexaza-29,38-diazanidanonacyclo[286113,10112,19121,2804,9013,18022,27031,36]tetraconta-1,3(40),4(9),5,7,10,12(39),13(18),14,16,19,21,23,25,27,30(37),31(36),32,34-nonadecaen-6-yl]methylsulfanyl]methylidene]-dimethylazanium;tetrachloride is a complex copper compound with a highly intricate structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the coordination of copper ions with a complex ligand system. The ligand system is designed to provide multiple binding sites for the copper ions, ensuring a stable complex formation. The reaction conditions often include:
Solvent: A polar solvent such as dimethyl sulfoxide (DMSO) or acetonitrile.
Temperature: Elevated temperatures to facilitate the coordination process.
pH: Controlled pH to maintain the stability of the ligand and copper ions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification Steps: Such as crystallization or chromatography to isolate the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The copper center can participate in redox reactions, altering its oxidation state.
Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.
Coordination: The compound can form additional coordination bonds with other metal ions or ligands.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Ligand Exchange: Using different ligands like phosphines or amines for substitution reactions.
Coordination Reactions: Often carried out in polar solvents with controlled temperature and pH.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield higher oxidation state copper complexes, while substitution reactions may produce new ligand-copper complexes.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a catalyst in various organic reactions, including:
Cross-Coupling Reactions: Facilitating the formation of carbon-carbon bonds.
Oxidation Reactions: Acting as a catalyst for the oxidation of organic substrates.
Biology
In biological research, this compound is studied for its potential as a metallodrug, with applications in:
Anticancer Therapy: Investigating its ability to interact with DNA and induce apoptosis in cancer cells.
Enzyme Inhibition: Exploring its role as an inhibitor of metalloenzymes.
Medicine
In medicine, the compound’s unique properties are being explored for:
Diagnostic Imaging: Using its coordination chemistry for the development of contrast agents.
Therapeutic Agents: Investigating its potential as a therapeutic agent for various diseases.
Industry
In industrial applications, this compound is used in:
Material Science: Developing new materials with unique electronic and magnetic properties.
Catalysis: Enhancing the efficiency of industrial catalytic processes.
Wirkmechanismus
The mechanism of action of this compound involves its ability to coordinate with various molecular targets. The copper center can interact with:
DNA: Binding to DNA and causing structural changes that lead to cell death.
Proteins: Inhibiting the activity of metalloenzymes by binding to their active sites.
Reactive Oxygen Species (ROS): Generating ROS that can induce oxidative stress in cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Copper(II) sulfate: A simpler copper compound with different coordination chemistry.
Copper(II) acetate: Another copper complex with distinct ligand coordination.
Copper(II) chloride: A basic copper salt with different reactivity.
Uniqueness
What sets Copper;[dimethylamino-[[15,24,34-tris[[dimethylamino(dimethylazaniumylidene)methyl]sulfanylmethyl]-2,11,20,37,39,40-hexaza-29,38-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4(9),5,7,10,12(39),13(18),14,16,19,21,23,25,27,30(37),31(36),32,34-nonadecaen-6-yl]methylsulfanyl]methylidene]-dimethylazanium;tetrachloride apart is its highly complex ligand system, which provides multiple binding sites and unique reactivity. This complexity allows for a wide range of applications and interactions that simpler copper compounds cannot achieve.
Eigenschaften
Molekularformel |
C56H68Cl4CuN16S4 |
|---|---|
Molekulargewicht |
1298.9 g/mol |
IUPAC-Name |
copper;[dimethylamino-[[15,24,34-tris[[dimethylamino(dimethylazaniumylidene)methyl]sulfanylmethyl]-2,11,20,37,39,40-hexaza-29,38-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4(9),5,7,10,12(39),13(18),14,16,19,21,23,25,27,30(37),31(36),32,34-nonadecaen-6-yl]methylsulfanyl]methylidene]-dimethylazanium;tetrachloride |
InChI |
InChI=1S/C56H68N16S4.4ClH.Cu/c1-65(2)53(66(3)4)73-29-33-17-21-37-41(25-33)49-58-45(37)57-46-38-22-18-35(31-75-55(69(9)10)70(11)12)27-43(38)51(59-46)64-52-44-28-36(32-76-56(71(13)14)72(15)16)20-24-40(44)48(63-52)62-50-42-26-34(19-23-39(42)47(60-49)61-50)30-74-54(67(5)6)68(7)8;;;;;/h17-28H,29-32H2,1-16H3;4*1H;/q+2;;;;;+2/p-4 |
InChI-Schlüssel |
KDXHLJMVLXJXCW-UHFFFAOYSA-J |
Kanonische SMILES |
CN(C)C(=[N+](C)C)SCC1=CC2=C(C=C1)C3=NC2=NC4=NC(=NC5=NC(=NC6=C7C=C(C=CC7=C([N-]6)[N-]3)CSC(=[N+](C)C)N(C)C)C8=C5C=C(C=C8)CSC(=[N+](C)C)N(C)C)C9=C4C=C(C=C9)CSC(=[N+](C)C)N(C)C.[Cl-].[Cl-].[Cl-].[Cl-].[Cu+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{2H,6H-[1,3]dioxolo[4,5-f]indazol-3-yl}acetic acid](/img/structure/B12103089.png)


![tert-Butyl (S)-6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B12103103.png)




![2,6-Dimethylimidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B12103142.png)
![CarbaMicacid,[2-[[2,3,6-tri-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-beta-D-glucopyranosyl]oxy]ethyl]-,phenylMethylester(9CI)](/img/structure/B12103150.png)

![Benzamide, N-[1,2-dihydro-1-(2-C-methyl-beta-D-arabinofuranosyl)-2-oxo-4-pyrimidinyl]-](/img/structure/B12103158.png)
![2-[tert-butyl(diphenyl)silyl]oxy-1-(5-ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl)ethanone](/img/structure/B12103163.png)

